molecular formula C17H22N4O2S B6919727 N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide

N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide

Cat. No.: B6919727
M. Wt: 346.4 g/mol
InChI Key: VHHBFWIHFVHQMO-UHFFFAOYSA-N
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Description

N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a carbamoyl group, and a dimethylamino group

Properties

IUPAC Name

N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-10(2)17-19-8-14(24-17)16(23)20-13-7-11(15(18)22)5-6-12(13)9-21(3)4/h5-8,10H,9H2,1-4H3,(H2,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHBFWIHFVHQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)C(=O)NC2=C(C=CC(=C2)C(=O)N)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the carbamoyl and dimethylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and carbamoyl-containing molecules. Examples are:

  • N-[5-carbamoyl-2-[(methylamino)methyl]phenyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide
  • N-[5-carbamoyl-2-[(ethylamino)methyl]phenyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide

Uniqueness

N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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